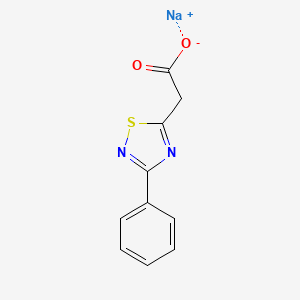
sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
Starting Material: 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid
Reagent: Sodium hydroxide (NaOH)
Solvent: Water
Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is completely dissolved. The solution is then heated to reflux for several hours.
Isolation: The reaction mixture is cooled, and the product is precipitated by adding a non-solvent such as ethanol. The solid product is filtered, washed, and dried.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Dihydrothiadiazole derivatives
Substitution: Halogenated thiadiazole derivatives
Aplicaciones Científicas De Investigación
Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: Thiadiazole derivatives are used as fungicides and herbicides.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate
- Sodium 2-(3-phenyl-1,2,4-triazol-5-yl)acetate
- Sodium 2-(3-phenyl-1,2,4-thiazol-5-yl)acetate
Uniqueness
Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. Compared to oxadiazole and triazole derivatives, thiadiazole compounds often exhibit enhanced antimicrobial and anticancer activities .
Propiedades
IUPAC Name |
sodium;2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S.Na/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEAXIIQRRDTFG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
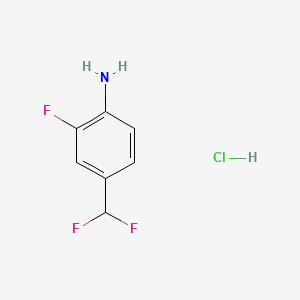
![1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid](/img/structure/B6609941.png)
![1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B6609948.png)
![methyl 6-oxospiro[2.3]hexane-4-carboxylate](/img/structure/B6609956.png)
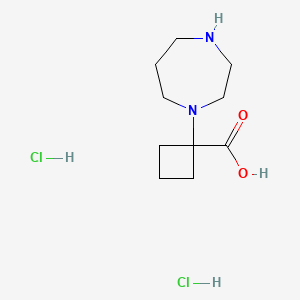
![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)
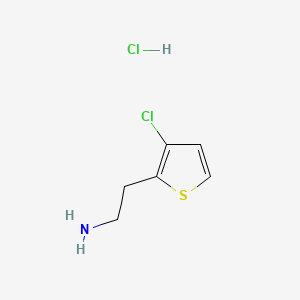
![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)
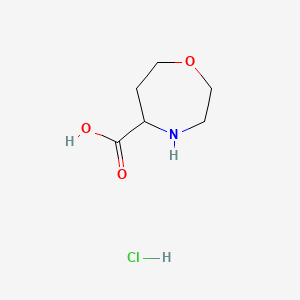
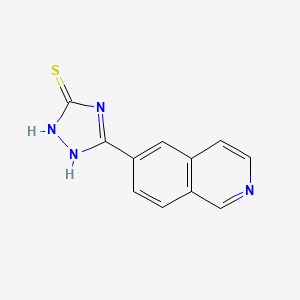
![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)
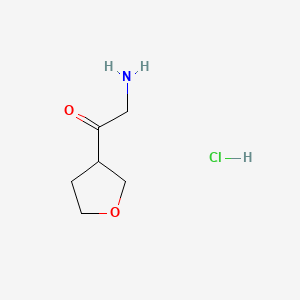
![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)
amine hydrochloride](/img/structure/B6610038.png)
